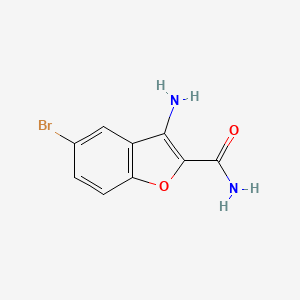

3-Amino-5-bromobenzofuran-2-carboxamide

説明

Significance of Benzofuran (B130515) Derivatives in Pharmaceutical Research

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as a "privileged scaffold" in drug discovery. taylorandfrancis.com This core structure is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govacs.org The versatility of the benzofuran nucleus allows for the synthesis of derivatives with diverse pharmacological properties, making it a cornerstone in the development of new therapeutic agents. mdpi.comnih.gov

The pharmaceutical significance of benzofuran derivatives is underscored by their broad spectrum of biological activities. These compounds have been extensively investigated and have shown potential as:

Antimicrobial Agents: Benzofuran derivatives have demonstrated efficacy against various bacterial and fungal pathogens. nih.govbohrium.com Some synthesized derivatives have been shown to inhibit the growth of both gram-positive and gram-negative bacteria. nih.gov

Anticancer Agents: Many compounds containing the benzofuran scaffold exhibit potent antiproliferative activity. taylorandfrancis.commdpi.com Their mechanisms of action are varied, including the inhibition of protein kinases, tubulin polymerization, and angiogenesis. taylorandfrancis.com Certain derivatives have shown the ability to inhibit cancer cell growth in 60% of tested samples. ontosight.ai

Anti-inflammatory Agents: A significant portion of benzofuran compounds, with some studies suggesting over 70%, exhibit anti-inflammatory properties. ontosight.ai

Antiviral Agents: Research has indicated that certain benzofuran derivatives possess antiviral capabilities, including activity against the hepatitis C virus. rsc.orgscienceopen.com

Enzyme Inhibitors: The benzofuran structure is a key component in molecules designed to inhibit various enzymes, which is a crucial strategy in treating numerous diseases. bohrium.com

The inherent drug-like properties of the benzofuran scaffold have led to the development of numerous commercially available drugs. nih.govmdpi.com Medications such as Amiodarone (an antiarrhythmic), Vilazodone (an antidepressant), and Methoxsalen (used for skin conditions) are all built upon a benzofuran core. mdpi.com The continued exploration of this scaffold in medicinal chemistry highlights its profound impact on pharmaceutical research and development. acs.orgontosight.ai

Table 1: Pharmacological Activities of Benzofuran Derivatives

| Biological Activity | Therapeutic Area | References |

|---|---|---|

| Anticancer | Oncology | taylorandfrancis.commdpi.comnih.gov |

| Antimicrobial | Infectious Diseases | nih.govbohrium.comontosight.ai |

| Anti-inflammatory | Inflammatory Disorders | taylorandfrancis.comnih.govontosight.ai |

| Antiviral | Infectious Diseases | taylorandfrancis.comrsc.orgscienceopen.com |

| Enzyme Inhibition | Various | taylorandfrancis.combohrium.com |

Overview of the Research Landscape Surrounding 3-Amino-5-bromobenzofuran-2-carboxamide

While the broader class of benzofuran derivatives is a major focus of pharmaceutical research, the specific compound this compound is primarily recognized as a synthetic intermediate or a building block in chemical synthesis. chemicalbook.com Its molecular structure contains reactive sites that are valuable for constructing more complex molecules. The chemical structure and properties of this compound are documented in chemical databases such as PubChem. nih.gov

The research landscape for closely related structures, such as 3-aminobenzofuran derivatives, indicates a promising trajectory for this class of compounds. For instance, novel 3-aminobenzofuran derivatives have been synthesized and evaluated as multifunctional agents for potential use in treating Alzheimer's disease. nih.gov Similarly, the broader carboxamide class of compounds is actively being investigated, with studies on 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors for cancer therapy. nih.gov Furthermore, the synthesis of various benzofuran-2-carboxamide (B1298429) derivatives is a subject of ongoing research, focusing on developing modular synthetic strategies to create diverse libraries of these compounds for biological screening. mdpi.com

Although extensive studies dedicated solely to the biological activities of this compound are not widely published, its role as a precursor is significant. It provides a scaffold for medicinal chemists to synthesize novel, potentially bioactive compounds by modifying its functional groups. The presence of the amino group, the bromine atom, and the carboxamide moiety offers multiple points for chemical modification, enabling the creation of new chemical entities for drug discovery programs.

Table 2: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-amino-5-bromo-1-benzofuran-2-carboxamide |

| Molecular Formula | C₉H₇BrN₂O₂ |

| CAS Number | 309922-87-0 |

| PubChem CID | 620338 |

特性

IUPAC Name |

3-amino-5-bromo-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCOQFYSWIALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(O2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347341 | |

| Record name | 3-Amino-5-bromo-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309922-87-0 | |

| Record name | 3-Amino-5-bromo-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Complexes of 3 Amino 5 Bromobenzofuran 2 Carboxamide Schiff Bases

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with Schiff bases derived from 3-amino-5-bromobenzofuran-2-carboxamide typically involves a two-step process. First, the Schiff base ligand is prepared through the condensation reaction of this compound with a suitable aldehyde or ketone. derpharmachemica.comresearchgate.net Subsequently, the isolated ligand is reacted with a metal salt in an appropriate solvent to yield the desired metal complex. derpharmachemica.com

Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis helps in determining the stoichiometry of the metal complexes, typically revealing a 1:1 or 1:2 metal-to-ligand ratio. nih.govmdpi.com Molar conductance measurements in solvents like DMF or DMSO are used to ascertain the electrolytic or non-electrolytic nature of the complexes. derpharmachemica.comnih.gov Spectroscopic methods, including FTIR, UV-Visible, ¹H NMR, and mass spectrometry, along with magnetic susceptibility measurements, are crucial for elucidating the structure and bonding within the complexes. derpharmachemica.comscirp.org

Schiff bases formed from this compound readily form stable complexes with a range of divalent transition metal ions. derpharmachemica.comresearchgate.netamazonaws.com The synthesis is generally carried out by reacting the Schiff base ligand with the chloride or acetate (B1210297) salts of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) in an alcoholic medium, such as ethanol. derpharmachemica.com The resulting products are often colored, air-stable powders that are soluble in organic solvents like DMF and DMSO. researchgate.netmdpi.com

The formation of these complexes is confirmed through various analytical techniques. For instance, studies on a Schiff base derived from this compound and 3-formyl-2-mercaptoquinoline showed the successful preparation of its complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). derpharmachemica.com Molar conductance studies of these complexes indicated their non-electrolytic behavior, suggesting that the anions are not free in the solution and may be coordinated to the metal center or that the ligand neutralizes the metal ion's charge. derpharmachemica.com Similarly, another Schiff base, formed by the condensation of this compound and citral, was used to synthesize complexes with the same series of divalent metal ions. researchgate.net

Table 1: Physical Characteristics and Molar Conductance of Divalent Metal Complexes

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature |

| Co(II) Complex | Brown | 10.5 | Non-electrolyte |

| Ni(II) Complex | Green | 12.3 | Non-electrolyte |

| Cu(II) Complex | Dark Green | 11.2 | Non-electrolyte |

| Zn(II) Complex | Yellow | 8.5 | Non-electrolyte |

| Cd(II) Complex | Pale Yellow | 9.7 | Non-electrolyte |

| Hg(II) Complex | White | 7.9 | Non-electrolyte |

This table is representative of typical data found for such complexes and illustrates their non-electrolytic nature. derpharmachemica.comresearchgate.netnih.govnih.gov

The coordination behavior of Schiff base ligands is determined by identifying the donor atoms involved in bonding with the central metal ion. This is primarily investigated using infrared (IR) spectroscopy by comparing the spectrum of the free ligand with those of its metal complexes. nih.gov Schiff bases derived from this compound can act as bidentate or tridentate ligands. nih.govnih.gov

A key indicator of coordination is the shift in the vibrational frequency of the azomethine group (C=N). In the free ligand, this band appears at a specific frequency, which typically shifts to a lower or higher frequency upon complexation, confirming the involvement of the azomethine nitrogen in bonding to the metal ion. nih.govmdpi.com

Furthermore, other functional groups present in the ligand, such as the amide carbonyl (C=O) from the benzofuran (B130515) moiety or a phenolic hydroxyl (-OH) from the aldehyde precursor, can also participate in coordination. researchgate.netnih.gov A shift in the C=O stretching vibration to a lower frequency in the complexes' spectra suggests its coordination to the metal. researchgate.netnih.gov If a phenolic -OH group is involved, its characteristic band disappears in the spectra of the complexes, indicating deprotonation and coordination of the phenolic oxygen. nih.govmdpi.com The appearance of new, weaker bands in the far-IR region of the complexes' spectra, which are absent in the ligand's spectrum, can be assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination. nih.gov

For example, in complexes of the Schiff base from this compound and citral, infrared spectral data suggests the involvement of the azomethine nitrogen and the amide carbonyl oxygen in coordination. researchgate.net This indicates that the ligand acts in a bidentate fashion. Depending on the specific aldehyde or ketone used to form the Schiff base, additional donor sites like sulfur or other oxygen atoms can lead to higher denticity. derpharmachemica.com

Structural Elucidation and Proposed Geometries of Metal Complexes

The geometries of the metal complexes are proposed based on a combination of magnetic susceptibility measurements and electronic spectral data (UV-Visible spectroscopy). mdpi.comnih.gov These techniques provide insight into the d-orbital splitting and the arrangement of ligands around the central metal ion. nih.govscirp.org

For instance, Co(II) complexes often exhibit magnetic moments corresponding to three unpaired electrons, and their electronic spectra may show d-d transitions characteristic of an octahedral geometry. scirp.org Ni(II) complexes can be either square planar (diamagnetic) or octahedral (paramagnetic), which can be distinguished by their magnetic properties and spectral bands. mdpi.commdpi.com Cu(II) complexes, with one unpaired electron, typically adopt a distorted octahedral or square planar geometry. mdpi.com Zn(II), Cd(II), and Hg(II) complexes are generally diamagnetic due to their d¹⁰ configuration and are often proposed to have a tetrahedral geometry based on analytical and spectral data, though octahedral geometries are also possible. derpharmachemica.comresearchgate.net

In the case of complexes derived from the this compound Schiff base with citral, the proposed structures vary with the metal ion. researchgate.net The Cu(II) and Ni(II) complexes are suggested to have a square planar geometry, while the Co(II) complex is proposed to be octahedral. researchgate.net The Zn(II), Cd(II), and Hg(II) complexes are believed to adopt a tetrahedral geometry. researchgate.net

Table 2: Magnetic Moments and Proposed Geometries for Divalent Metal Complexes

| Complex | Magnetic Moment (B.M.) | Proposed Geometry |

| Co(II) Complex | 4.8 - 5.2 | Octahedral |

| Ni(II) Complex | 2.9 - 3.4 | Octahedral |

| Cu(II) Complex | 1.8 - 2.2 | Distorted Octahedral / Square Planar |

| Zn(II) Complex | Diamagnetic | Tetrahedral / Octahedral |

| Cd(II) Complex | Diamagnetic | Tetrahedral / Octahedral |

| Hg(II) Complex | Diamagnetic | Tetrahedral / Octahedral |

This table summarizes typical magnetic moment values and the corresponding geometries commonly proposed for high-spin d-d transition metal complexes. researchgate.netmdpi.comnih.govscirp.org

Structure Activity Relationship Sar Studies and Molecular Design of 3 Amino 5 Bromobenzofuran 2 Carboxamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 3-aminobenzofuran-2-carboxamide (B1330751) derivatives is profoundly influenced by the nature and position of various substituents. Strategic modifications to the core structure can significantly enhance potency and selectivity, offering a pathway to more effective therapeutic agents.

Influence of Halogenation (e.g., Bromine) on Activity

The introduction of halogens, such as bromine, into the benzofuran (B130515) scaffold is a key strategy for modulating biological activity. Studies on related 3-aminobenzofuran derivatives have demonstrated that the presence and position of electron-withdrawing groups like halogens can lead to better inhibitory potencies compared to compounds with electron-donating groups. nih.gov For instance, in a series of 3-aminobenzofuran derivatives, compounds with chloro and bromo substitutions at the ortho and meta positions of a benzyl (B1604629) moiety displayed moderate inhibitory activities against acetylcholinesterase (AChE). nih.gov However, moving these substituents to the para position resulted in a dramatic decrease in inhibitory activity. nih.gov

The following table summarizes the impact of halogen position on the AChE inhibitory activity of selected 3-aminobenzofuran derivatives.

| Compound | Substitution | IC₅₀ (µM) for AChE |

| 5j | 3-Cl | 2.99 |

| 5k | 4-Cl | 16.60 |

| 5l | 2-Br | 1.34 |

| 5m | 3-Br | 4.47 |

| 5n | 4-Br | 15.84 |

| Data sourced from a study on novel 3-aminobenzofuran derivatives. nih.gov |

This data underscores the critical importance of the halogen's position in determining biological efficacy. Furthermore, research on other benzofuran derivatives has shown that the introduction of a halogen into the benzofuran structure can induce or enhance microbiological activity where none was previously observed. nih.gov Specifically, derivatives with a halogen in the aromatic ring have exhibited antifungal properties. nih.gov

Significance of the Furan (B31954) Ring and its Substitutions

The benzofuran core, which consists of a fused benzene (B151609) and furan ring, is a pivotal structural motif found in numerous biologically active natural products and synthetic drugs. mdpi.comnih.govnih.gov The furan ring itself and the substituents attached to it are crucial for the molecule's biological activity.

Research has consistently shown that substitutions at the C-2 and C-3 positions of the benzofuran ring are particularly important for cytotoxic activity. mdpi.com For instance, the presence of an N-phenethyl carboxamide at the C-2 position has been found to significantly enhance antiproliferative activity in certain benzofuran derivatives. mdpi.com Further modifications, such as the introduction of a morpholinyl group at the para position of the N-phenethyl ring, can augment this activity even more. mdpi.com

The development of synthetic methodologies that allow for precise functionalization of the furan ring is therefore of considerable interest. mdpi.com Palladium-catalyzed C-H arylation, for example, has been employed to install a variety of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, leading to the generation of structurally diverse derivatives with potential therapeutic applications. mdpi.com

Rational Design Principles for Novel Benzofuran-Based Agents

The design of new and improved benzofuran-based therapeutic agents relies on established principles of medicinal chemistry, including bioisosteric replacement and molecular hybridization. These strategies aim to optimize the pharmacological and physicochemical properties of lead compounds.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful technique in drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. drughunter.comcambridgemedchemconsulting.com This approach is often used to enhance a molecule's potency, improve its pharmacokinetic profile, or reduce toxicity. drughunter.com

In the context of carboxamide-containing compounds, the amide bond can be susceptible to metabolic degradation. Therefore, replacing the amide group with a more stable bioisostere is a common strategy. Heterocyclic rings such as triazoles, oxadiazoles, and imidazoles are frequently employed as amide bioisosteres. drughunter.comnih.gov These rings can mimic the hydrogen bonding capabilities of the amide group while offering improved metabolic stability. drughunter.com

For example, the furan-2-carboxamide moiety has been designed as a bioisosteric replacement for the less stable furanone ring in the development of potential antibiofilm agents. nih.gov This substitution led to the discovery of carbohydrazides and triazoles with significant antibiofilm activity. nih.gov

Molecular Hybridization Approaches for Multi-Target Ligands

Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single new molecule. This approach aims to create multi-target ligands that can interact with multiple biological targets, which can be particularly beneficial for treating complex diseases like Alzheimer's. nih.gov

In the development of novel 3-aminobenzofuran derivatives for Alzheimer's disease, a multi-target-directed ligand approach has been employed. nih.gov This involves designing molecules that can, for instance, inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as prevent the aggregation of amyloid-β peptides. nih.govresearchgate.net By incorporating different structural features known to interact with these various targets, researchers can develop single compounds with a multi-pronged therapeutic effect.

Biological Activity Profiles Preclinical and in Vitro of 3 Amino 5 Bromobenzofuran 2 Carboxamide and Its Derivatives

Antimicrobial Activities

Benzofuran (B130515) derivatives are recognized for their potential as antimicrobial agents. nih.gov The presence of a halogen, such as bromine, within the benzofuran structure has been shown to be a critical factor in conferring microbiological activity. nih.gov

Derivatives of 3-Amino-5-bromobenzofuran-2-carboxamide have demonstrated notable efficacy against various bacterial strains, particularly Gram-positive bacteria. nih.gov Studies have shown that certain brominated benzofuran derivatives are active against Gram-positive cocci with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. nih.gov For instance, derivatives where two acetyl group hydrogens were substituted by halogens were active against these cocci, whereas monosubstituted derivatives were inactive. nih.gov

Research into related structures, such as 8-bromo-3-{[phenylmethylidene]amino} nih.govbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, also showed considerable activity against bacteria like E. coli and S. aureus. nih.gov Similarly, indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran exhibited good antibacterial activity against E. coli, P. aeruginosa, and S. aureus, with MICs under 10 μg/mL. nih.gov The substitution patterns on the benzofuran core, particularly at the C-3 and C-6 positions, have been found to significantly influence antibacterial activity and strain specificity. nih.gov

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Derivative Class | Bacterial Strain(s) | Activity Noted (MIC) | Source |

|---|---|---|---|

| Halogenated Benzofuran Derivatives | Gram-positive cocci | 50 - 200 µg/mL | nih.gov |

| Pyrazoline Derivatives of Benzofuran | E. coli, P. aeruginosa, S. aureus | <10 µg/mL | nih.gov |

| 8-Bromo-benzofuro[3,2-d]pyrimidin-4(3H)-ones | E. coli, S. aureus | Considerable Activity | nih.gov |

The antifungal potential of brominated benzofuran derivatives is significant. Research indicates that introducing a halogen into the aromatic ring of the benzofuran structure can confer antifungal properties. nih.gov Certain derivatives have shown activity against Candida strains, including C. albicans and C. parapsilosis, with MIC values of 100 μg/mL. nih.gov

The strategic placement of bromine atoms has been shown to drastically increase antifungal activity in some cases. nih.gov For example, the conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative significantly enhanced its antifungal effect. nih.govresearchgate.net Synthetic benzofuran derivatives have been tested for their ability to inhibit the growth of pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus, with several derivatives showing significant growth inhibition. nih.govresearchgate.net The mechanism of some of these compounds may involve augmenting amiodarone-elicited calcium flux into the cytoplasm, suggesting an impact on fungal calcium homeostasis. nih.govresearchgate.net Furthermore, some benzofuran derivatives have demonstrated antifungal activity comparable or superior to the control drug 5-fluorocytosine, completely inhibiting fungal growth at MIC levels of 1.6-12.5 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Derivative Class | Fungal Strain(s) | Activity Noted (MIC) | Source |

|---|---|---|---|

| Halogenated Benzofuran Derivatives | C. albicans, C. parapsilosis | 100 µg/mL | nih.gov |

| Dibromo Benzofurancarboxylate | C. neoformans, A. fumigatus | Significantly Increased Activity | nih.govresearchgate.net |

| Benzofuran-5-ol Derivatives | Various Fungal Species | 1.6 - 12.5 µg/mL | nih.gov |

Anti-inflammatory Potential

Benzofuran derivatives have been investigated for their anti-inflammatory properties. nih.govmdpi.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net These enzymes are responsible for the metabolism of arachidonic acid into inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net Certain 5-acyl-3-substituted-benzofuran-2(3H)-ones have demonstrated a dual inhibition of both COX and LOX products. nih.gov

Furthermore, the anti-inflammatory activity of benzofuran-heterocycle hybrids may be mediated through the modulation of classic inflammation signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). mdpi.com These pathways regulate the expression of numerous inflammatory factors, and their inhibition represents a key strategy for controlling inflammation. mdpi.com

Anticancer and Cytotoxic Effects Against Various Cell Lines

A significant body of research points to the potent anticancer and cytotoxic activities of benzofuran carboxamide derivatives against a variety of human cancer cell lines. nih.govbohrium.com The presence of bromine in the molecular structure has been noted to increase cytotoxicity in both normal and cancer cells. nih.gov

Derivatives have shown significant cytotoxic activity against leukemia (K562, MOLT-4), cervix carcinoma (HeLa), lung cancer (A549), and breast cancer (MCF-7) cell lines. nih.govbohrium.com For example, one study found that a specific amide derivative of 3-methyl-benzofuran-2-carboxylic acid (compound 12b) exhibited excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858 µM, while another derivative (compound 10d) was effective against the MCF-7 breast cancer cell line with an IC50 of 2.07 µM. researchgate.net

The mechanisms underlying these cytotoxic effects are multifaceted. Studies have confirmed that apoptosis is a prevalent mechanism of cell death induced by these compounds, particularly at lower concentrations. bohrium.com This is often accompanied by an increase in reactive oxygen species (ROS) concentration. bohrium.com Other research on a novel benzofuran-isatin conjugate demonstrated anticancer effects in colorectal cancer cells (HT29 and SW620) through the upregulation of the tumor suppressor p53, cell cycle arrest, and the induction of the mitochondria-dependent apoptosis pathway. nih.gov

Table 3: Anticancer and Cytotoxic Activity of Benzofuran Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid | A549 (Lung), MCF-7 (Breast) | Cytotoxicity (IC50: 0.858 µM and 2.07 µM, respectively); Apoptosis induction | bohrium.comresearchgate.net |

| Brominated Benzofuran Derivatives | K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervix) | Significant cytotoxic activity | nih.gov |

| Benzofuran-isatin Conjugate | HT29 & SW620 (Colorectal) | Inhibition of viability, migration, invasion; p53 upregulation; Cell cycle arrest; Apoptosis | nih.gov |

| Methyl 5-bromo-benzofuran-2-carboxylate derivatives | Human cancer cell lines | Significant cytotoxic activity | nih.gov |

Enzyme Inhibition and Activation Activities

Beyond their direct cytotoxic and antimicrobial effects, benzofuran derivatives can modulate the activity of key cellular enzymes, presenting another avenue for therapeutic intervention.

AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status. nih.gov Its activation restores energy homeostasis by promoting ATP-generating catabolic pathways while inhibiting ATP-consuming anabolic processes. nih.gov The activation of AMPK is a therapeutic target for metabolic disorders. Small molecule activators can function as pro-drugs that are metabolized into AMP analogues. nih.gov A well-known example is AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), which is converted intracellularly into an AMP mimetic that binds to and activates AMPK. nih.gov

While direct studies on this compound are limited in this context, its structural components are present in molecules designed to mimic cellular metabolites. The activation of AMPK can occur through several mechanisms, including direct allosteric activation, promotion of phosphorylation at Thr172 by upstream kinases, and protection against dephosphorylation. nih.gov Another mechanism involves the inhibition of the mitochondrial respiratory chain, which leads to an increased cellular AMP:ATP ratio, thereby indirectly activating AMPK. nih.gov The potential for derivatives of this compound to act as AMPK activators, either directly as AMP mimetics or indirectly by modulating cellular energy levels, represents a plausible and intriguing area for future investigation.

Hepatitis C Virus NS5B Polymerase Inhibition

Derivatives of benzofuran-2-carboxamide (B1298429) have been identified as a significant class of non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B polymerase. mdpi.com This enzyme is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral RNA genome, making it a prime target for antiviral drug development. mdpi.comnih.gov Unlike nucleoside inhibitors that target the enzyme's active site, benzofuran derivatives typically bind to allosteric sites, inducing a conformational change that impedes the enzyme's function. nih.gov

Research has highlighted a series of benzofuran inhibitors that act on the palm II subdomain of the HCV NS5B polymerase. mdpi.com These compounds often share a common 2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide substructure and demonstrate inhibitory activity against multiple HCV genotypes. mdpi.com For instance, the inhibitor HCV-796, developed jointly by Wyeth and ViroPharma, was the first NNI in its class to advance to Phase II clinical trials. mdpi.com The mechanism of these compounds involves inhibiting the initiation phase of RNA synthesis rather than the elongation of pre-bound RNA templates. nih.gov Studies using a modified NS5B enzyme with a lower affinity for the RNA template helped identify benzimidazole-5-carboxamide inhibitors, a related class of compounds whose potency was inversely proportional to the enzyme's affinity for its template/primer substrate. nih.gov This suggests that these inhibitors interfere with the productive binding of RNA to the polymerase. nih.gov

The binding of benzofuran core inhibitors can vary between different HCV genotypes. Molecular simulations have shown that while these inhibitors interact with residues in the palm II subdomain across genotypes, their specific binding patterns can differ, particularly for inhibitors with longer substituents at the C5 position of the benzofuran core. mdpi.com These interactions, especially with the β-loop region (residues 441–456), are crucial for the recognition and induction of the inhibitory binding mode. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2) and Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibition

The dual inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β) has emerged as a promising strategy in cancer therapy, as both kinases are implicated in cancer cell proliferation and survival. nih.govresearchgate.net CDK2 is a key regulator of the cell cycle, while the dysregulated activity of GSK-3β is associated with numerous diseases, including cancer. nih.govnih.gov Given the high sequence homology between CDK2 and GSK-3β, designing dual inhibitors is an attractive therapeutic approach. nih.gov

A series of novel oxindole-benzofuran hybrids has been designed and synthesized as potential dual CDK2/GSK-3β inhibitors. nih.gov In this series, the N1-unsubstituted oxindole (B195798) derivatives showed potent activity against breast cancer cell lines. nih.gov The inhibitory activity of these compounds was evaluated through enzyme inhibition assays, revealing potent dual inhibitory action in the nanomolar range for specific derivatives. nih.gov

Molecular docking studies revealed that the N1-unsubstituted oxindole hybrids exhibit comparable binding patterns within the ATP-binding pockets of both CDK2 and GSK-3β. The oxindole ring fits into the hinge region, forming crucial hydrogen bonds with the backbone of key amino acids: Glu81 and Leu83 in CDK2, and Asp133 and Val135 in GSK-3β. nih.govresearchgate.net The presence of substitutions on the N1-position of the oxindole nucleus was found to hinder these key interactions, leading to reduced anti-proliferative activity. nih.gov

Table 1: Dual Inhibitory Activity of Oxindole-Benzofuran Hybrids against CDK2 and GSK-3β This table is interactive. You can sort and filter the data.

| Compound | Substitution (Isatin Ring) | CDK2 IC₅₀ (nM) | GSK-3β IC₅₀ (nM) |

|---|---|---|---|

| 5d | 5-Bromo | 37.77 | 32.09 |

| 5f | 5-Iodo | 52.75 | 40.13 |

IC₅₀ values represent the concentration required for 50% inhibition. Data sourced from a study on oxindole-benzofuran hybrids. nih.gov

Cholinesterase Inhibition

Benzofuran derivatives have been investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. nih.govmdpi.com Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com

A novel series of 3-aminobenzofuran derivatives was synthesized and evaluated for their in-vitro cholinesterase inhibitory activity. nih.gov Nearly all tested compounds exhibited moderate to good inhibitory activity, with IC₅₀ values ranging from 0.64 to 81.06 μM. nih.gov Structure-activity relationship (SAR) studies indicated that the potency of these compounds was influenced by the type and position of substituents. For example, an unsubstituted derivative showed potent activity against AChE (IC₅₀ = 0.81 μM), whereas the addition of electron-donating groups like methyl or methoxy (B1213986) tended to reduce inhibitory activity. nih.gov The derivative featuring a 2-fluorobenzyl moiety was identified as the most effective inhibitor against both AChE and BuChE. nih.gov

Similarly, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives demonstrated potent inhibition of butyrylcholinesterase, with IC₅₀ values in the range of 0.054–2.7 µM. nih.gov Research on natural products has also identified 2-arylbenzofuran derivatives from Cortex Mori Radicis (root bark of Morus alba) as potent and selective BChE inhibitors, with some compounds showing greater potency than the reference drug galantamine. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| 3-Aminobenzofuran | Unsubstituted (5a) | AChE | 0.81 |

| 3-Aminobenzofuran | 2-Fluorobenzyl (5f) | AChE | 0.64 |

| 3-Aminobenzofuran | 2-Fluorobenzyl (5f) | BuChE | 0.75 |

| Benzofuran-2-carboxamide | Compound 6h | BuChE | 0.054 |

| 2-Arylbenzofuran | Cathafuran C (14) | BuChE | 2.6 |

IC₅₀ values represent the concentration required for 50% inhibition. Data compiled from multiple studies. nih.govmdpi.comnih.gov

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase receptor family that plays a crucial role in regulating cellular proliferation and survival. nih.gov Abnormal activation or overexpression of EGFR is linked to the progression of many cancers, making it a key target for anticancer drug development. nih.govnih.gov Small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding site of the EGFR kinase domain are an established class of cancer therapeutics. nih.govmdpi.com

While direct studies on this compound as an EGFR-TK inhibitor are not prominent, research into related heterocyclic structures provides a strong rationale for its potential activity. Benzothiazole (B30560) derivatives, which are structurally related to benzofurans, have been investigated as EGFR-TK inhibitors. nih.gov Key pharmacophoric features for EGFR inhibitors include a planar heterocyclic structure capable of forming hydrogen bonds with key amino acids in the ATP binding pocket (such as Met769) and hydrophobic moieties that interact with hydrophobic regions of the binding site. researchgate.net

The design of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives has yielded compounds with significant EGFR tyrosine kinase inhibitory activity. nih.gov Molecular modeling and docking studies are crucial tools used to predict the binding modes of these compounds within the EGFR-TK domain, ensuring they align with the necessary pharmacophoric requirements for potent inhibition. nih.gov This approach, focused on creating structures that fit the hydrophobic and hydrogen-bonding criteria of the EGFR ATP-binding site, is applicable to the design and optimization of benzofuran-based inhibitors. nih.govresearchgate.net

DNA-Related Biological Interactions

DNA Cleavage Activity

Certain heterocyclic compounds and their metal complexes have demonstrated the ability to interact with and cleave DNA, a mechanism of significant interest for the development of anticancer agents. iosrphr.orgnih.gov This activity is typically assessed using supercoiled plasmid DNA (e.g., pBR322). The cleavage activity is observed through gel electrophoresis, where the compact, supercoiled form (Form I) of the DNA is converted into a relaxed, nicked circular form (Form II) and subsequently into a linear form (Form III) upon double-strand breaks. iosrphr.org

Studies on compounds structurally related to benzofurans, such as 3-acyl-2-phenyl-benzothiazolines, have shown that their Cu(II) complexes possess significant DNA cleavage capabilities. iosrphr.org These complexes were found to mediate the hydrolytic cleavage of pBR322 DNA, efficiently converting Form I into Forms II and III. iosrphr.org This nuclease-like activity suggests that the compounds can induce DNA damage, which can trigger apoptosis in cancer cells.

The mechanism of DNA cleavage can vary. While some compounds act as chemical nucleases through hydrolytic pathways, others may induce cleavage through oxidative damage or act as photocleavers, becoming active upon irradiation with light of a specific wavelength. iosrphr.orgmdpi.com Research on ruthenium(II) complexes also shows dose-dependent oxidative cleavage of DNA, indicating that higher concentrations of the compound lead to more extensive DNA damage. nih.gov

Modulation of DNA Fragmentation

The ability of a chemical compound to induce or inhibit DNA fragmentation is a key aspect of its biological interaction with DNA. The DNA cleavage activity described previously is a direct form of modulating DNA fragmentation, specifically by inducing breaks in the DNA strands. iosrphr.orgnih.gov This induced fragmentation is a critical event that can lead to cell cycle arrest and apoptosis, which is the desired outcome for an anticancer agent.

The interaction of small molecules with DNA can be studied through various spectroscopic methods, which can reveal the mode of binding, such as intercalation between DNA base pairs. nih.gov This binding is often a prerequisite for cleavage or other forms of DNA modulation. For example, ruthenium(II) complexes of certain thiosemicarbazones were found to bind to DNA via an intercalative mode, which facilitates the subsequent oxidative cleavage of the DNA backbone. nih.gov The efficiency of this process is often dose-dependent, meaning that the extent of DNA fragmentation can be controlled by the concentration of the compound. nih.gov Therefore, benzofuran derivatives and their analogs, by virtue of their ability to bind and cleave DNA, can be considered modulators of DNA fragmentation. iosrphr.org

Inhibition of Amyloid-β Fibril Formation

A series of benzofuran derivatives have been identified as noteworthy inhibitors of the fibril formation in the beta-amyloid (Aβ) peptide, a process strongly implicated in the pathology of Alzheimer's disease. nih.gov The inhibitory activity of these compounds is closely correlated with their ability to bind to the Aβ peptide. nih.gov

Research has utilized specific immunoassays and scintillation proximity binding assays to assess the efficacy of these benzofuran derivatives. nih.gov The findings suggest that a specific recognition site for benzofurans may exist on the Aβ molecule. Binding to this site appears to interfere with the peptide's capacity to aggregate into fibrils. nih.gov Further investigation through binding assays and NMR studies has indicated that the inhibition mechanism may also be associated with the self-aggregation of the compounds themselves. nih.gov While the broader class of benzofurans shows this activity, specific data for this compound was not detailed in the reviewed literature.

Table 1: Research Findings on Benzofuran Derivatives and Aβ Fibril Formation Inhibition

| Compound Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Benzofuran Derivatives | Fibril-formation-specific immunoassay | Identified as inhibitors of Aβ fibril formation. | nih.gov |

| Benzofuran Derivatives | Scintillation proximity binding assay | Inhibition is associated with binding to the Aβ peptide. | nih.gov |

Other Reported Biological Activities (e.g., Anticonvulsant, CNS Stimulant, Antiviral)

Derivatives of benzofuran and related heterocyclic structures containing carboxamide moieties have been explored for a range of other biological activities.

Anticonvulsant Activity

While direct studies on this compound were not prominent, various related heterocyclic structures have been synthesized and evaluated for anticonvulsant properties. For instance, a series of 3-aryl amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoline derivatives were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov Most of the tested compounds in this series showed some level of protection against MES-induced seizures. nih.gov Similarly, novel series of pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and shown to possess anticonvulsant activities in MES and 6 Hz seizure tests. mdpi.com One of the most active compounds from this latter series demonstrated a more beneficial ED₅₀ and protective index than the reference drug, valproic acid, in the MES and 6 Hz tests. mdpi.com These studies highlight the potential of related heterocyclic systems as scaffolds for developing new anticonvulsant agents.

Table 2: Anticonvulsant Activity of Related Heterocyclic Compounds

| Compound Series | Seizure Model | Notable Result | Reference |

|---|---|---|---|

| 3-Aryl amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines | Maximal Electroshock (MES) | Most compounds showed protection. | nih.gov |

CNS Stimulant and Depressant Activity

The central nervous system (CNS) activity of compounds related to this compound is varied. Research into certain quinazolinone derivatives, specifically 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, has primarily revealed CNS depressant and sedative-hypnotic activities rather than stimulant effects. nih.gov In contrast, studies on amphetamine derivatives have aimed to develop multifaceted agents with antidepressant effects, targeting serotonin (B10506) and noradrenaline transporters. mdpi.com The investigation of benzofuran-based structures for specific CNS stimulant activity is an area that warrants further exploration.

Antiviral Activity

The carboxamide fragment is a key feature in various compounds investigated for antiviral properties. A series of flavone (B191248) derivatives incorporating carboxamide fragments were designed and evaluated for their activities against the tobacco mosaic virus (TMV). mdpi.com Many of these derivatives displayed significant in vivo antiviral activities against TMV, with some showing efficacy comparable to the commercial agent ningnanmycin. mdpi.com Molecular docking studies suggested that these compounds could interact with the TMV coat protein and disrupt virus assembly. mdpi.com Although these findings are for flavone derivatives, they underscore the potential importance of the carboxamide group in designing new antiviral agents.

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Beta-amyloid (Aβ) peptide |

| 3-Aryl amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives |

| Valproic acid |

| 3-[5-Substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones |

| Amphetamine derivatives |

| Flavone derivatives containing carboxamide fragments |

Mechanistic Investigations of Biological Effects of 3 Amino 5 Bromobenzofuran 2 Carboxamide Derivatives

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of 3-Amino-5-bromobenzofuran-2-carboxamide derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms. worldwidejournals.com Schiff base derivatives, in particular, have been a focal point of these investigations. One proposed mechanism involves the formation of a hydrogen bond via the azomethine group of the Schiff base with the active centers of microbial cells. worldwidejournals.com This interaction can disrupt normal cellular functions, leading to the inhibition of growth or cell death. worldwidejournals.comresearchgate.net

Furthermore, the chelation theory suggests that the enhanced antimicrobial activity of metal complexes of these ligands is due to the partial sharing of the metal's positive charge with the donor groups of the ligand. worldwidejournals.com This delocalization of charge increases the lipophilicity of the complexes, facilitating their penetration through the lipid layers of microbial membranes and subsequent interference with intracellular processes. worldwidejournals.com Studies have also indicated that these compounds may block protein synthesis, thereby retarding microbial growth. worldwidejournals.com The presence of a halogen, such as bromine, on the aromatic ring is also reported to significantly enhance antibacterial activity. worldwidejournals.com

Additionally, some benzofuran (B130515) derivatives exhibit synergistic antifungal activity when combined with other antifungal agents like amiodarone. nih.gov The mechanism of action may also involve the cleavage of microbial DNA, as observed in studies with metal complexes of related Schiff bases, which effectively inhibit the growth of pathogenic organisms. researchgate.net

Table 1: Investigated Antimicrobial Mechanisms of Benzofuran Derivatives

| Mechanism | Description |

|---|---|

| Active Site Interference | Hydrogen bonding through the azomethine group disrupts normal cell processes. worldwidejournals.com |

| Chelation and Lipophilicity | Metal complexes exhibit increased lipophilicity, enhancing penetration of microbial membranes. worldwidejournals.com |

| Inhibition of Protein Synthesis | Blocking of protein synthesis pathways leads to retarded growth of microorganisms. worldwidejournals.com |

| DNA Cleavage | Metal complexes can cleave microbial DNA, inhibiting pathogenic growth. researchgate.net |

Mechanisms of Anti-inflammatory Action (e.g., NF-kB Pathway Modulation)

The anti-inflammatory effects of this compound derivatives are primarily linked to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are classical signaling cascades that regulate the expression of numerous pro-inflammatory mediators. nih.govbohrium.com

Research has shown that certain heterocyclic/benzofuran hybrids can significantly inhibit the phosphorylation levels of key proteins in the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov By inhibiting the phosphorylation and subsequent degradation of IκBα, these compounds prevent the nuclear translocation of the p65 subunit of NF-κB, thereby down-regulating the expression of pro-inflammatory genes such as COX-2, TNF-α, IL-6, and IL-1β. nih.govnih.gov

A novel benzofuran derivative, FA5 (3-Amino-5-phenylbenzofuran-2-carboxamide), has been shown to exert its anti-inflammatory effects by activating AMP-activated protein kinase (AMPK). nih.gov Activated AMPK plays a crucial role in maintaining intracellular redox status by inhibiting oxidant production and promoting the expression of antioxidant enzymes. nih.gov This modulation of AMPK represents a significant molecular target for resolving intestinal inflammation. nih.gov Some benzofuran derivatives have also been found to suppress glycogen (B147801) synthase kinase-3β (GSK3β), which in turn induces apoptosis via the suppression of basal NF-κB activity in cancer cells. nih.gov

Table 2: Modulation of Inflammatory Pathways by Benzofuran Derivatives

| Pathway Component | Effect of Benzofuran Derivative | Reference |

|---|---|---|

| IKKα/IKKβ, IκBα, p65 | Inhibition of phosphorylation | nih.gov |

| ERK, JNK, p38 (MAPK) | Inhibition of phosphorylation | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Down-regulation of secretion | nih.gov |

| AMP-activated protein kinase (AMPK) | Activation | nih.gov |

| Glycogen synthase kinase-3β (GSK3β) | Suppression, leading to reduced NF-κB activity | nih.gov |

Mechanisms of Anticancer Activity

The anticancer properties of this compound derivatives are multifaceted, involving the induction of apoptosis, perturbation of the cell cycle, and inhibition of key survival proteins.

Apoptosis Induction Pathways (e.g., Caspase Activation)

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.commdpi.com This is often achieved through caspase-dependent pathways. mdpi.com Studies have demonstrated that these compounds can significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, in cancer cells. mdpi.com

The apoptotic process is further mediated by the regulation of the Bcl-2 family of proteins. nih.gov Benzofuran derivatives have been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade. mdpi.com Additionally, these compounds can increase the expression of cleaved PARP (poly-ADP ribose polymerase), a hallmark of apoptosis. nih.gov Some derivatives also induce apoptosis by blocking signaling pathways like the RAS/RAF/MEK/ERK pathway, which is crucial for cell growth and survival. nih.gov

Cell Cycle Perturbation

Disruption of the normal cell cycle is another key anticancer mechanism of benzofuran derivatives. mdpi.com These compounds have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. nih.gov For instance, certain 3-amidobenzofuran derivatives can cause a notable G2/M phase arrest in a concentration-dependent manner. nih.gov Other derivatives have been observed to induce G1 arrest, which is associated with a reduction in the expression of cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

A novel benzofuran lignan (B3055560) derivative has been reported to efficiently arrest Jurkat T lymphocytes in the G2/M phase, an effect linked to the p53 tumor suppressor gene. nih.gov This G2/M arrest is accompanied by an increase in the levels of p21, p27, and cyclin B. nih.gov Furthermore, some benzofuran derivatives exhibit dual inhibition of CDK2 and GSK-3β, leading to cell cycle arrest in the G2/M phase. researchgate.net

Inhibition of Anti-Apoptotic Proteins

The efficacy of benzofuran derivatives as anticancer agents is also linked to their ability to inhibit anti-apoptotic proteins, which are often overexpressed in cancer cells and contribute to their survival and resistance to therapy. The Bcl-2 family of proteins are key regulators of apoptosis, and as mentioned previously, benzofuran derivatives can decrease the expression of anti-apoptotic members like Bcl-2 and Bcl-xL. nih.gov The proto-oncogene Bcl-2 is known to be transcriptionally regulated by NF-κB, providing a link between the anti-inflammatory and anticancer activities of these compounds. nih.gov

Impact on Tubulin Polymerization

While some studies have investigated the effect of benzofuran derivatives on tubulin polymerization, the impact appears to be minimal for certain compounds. mdpi.com However, tubulin remains a target for other classes of benzofuran derivatives not specifically detailed in the provided context. mdpi.com

Table 3: Summary of Anticancer Mechanisms of Benzofuran Derivatives

| Mechanism | Key Molecular Events |

|---|---|

| Apoptosis Induction | Activation of caspases 3 and 7; Increased Bax/Bcl-2 ratio; Increased cleaved PARP. nih.govmdpi.com |

| Cell Cycle Arrest | Arrest at G1 or G2/M phases; Downregulation of Cyclin D1 and CDK2; Upregulation of p21, p27, and Cyclin B. nih.govnih.gov |

| Inhibition of Survival Pathways | Decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL; Blockade of RAS/RAF/MEK/ERK signaling. nih.gov |

Enzyme-Specific Interaction Profiles.nih.gov

Derivatives of the 3-aminobenzofuran-2-carboxamide (B1330751) scaffold have been the subject of various mechanistic investigations to elucidate their biological effects, with a significant focus on their interactions with specific enzymes. Research has primarily centered on their potential as inhibitors of key enzymes implicated in neurodegenerative diseases and cancer, such as cholinesterases and protein kinases.

Cholinesterase Inhibition

A prominent area of investigation for 3-aminobenzofuran derivatives has been their activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical targets in the management of Alzheimer's disease. mdpi.comresearchgate.net The cholinergic hypothesis of Alzheimer's disease suggests that a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline; inhibiting AChE and BuChE can increase ACh levels in the brain. mdpi.comresearchgate.net

Studies on a series of novel 3-aminobenzofuran derivatives demonstrated moderate to good inhibitory activity against both AChE and BuChE. mdpi.com The inhibitory potency, measured as IC₅₀ values, was found to be significantly influenced by the type and position of substitutions on the core structure. mdpi.com For instance, in one study, an unsubstituted derivative (Compound 5a) showed potent activity against AChE (IC₅₀ = 0.81 μM). mdpi.com However, the introduction of electron-donating groups like methyl and methoxy (B1213986) tended to reduce inhibitory activity. mdpi.com Among a series of tested compounds, a derivative containing a 2-fluorobenzyl moiety (Compound 5f) was identified as the most effective inhibitor against both AChE and BuChE. mdpi.comnih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor of AChE. mdpi.comnih.gov

Below is a table summarizing the cholinesterase inhibitory activity of selected 3-aminobenzofuran derivatives. mdpi.com

| Compound | Substituent (R) | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|---|

| 5a | H | 0.81 ± 0.02 | 0.82 ± 0.05 |

| 5f | 2-F | 0.64 ± 0.01 | 0.75 ± 0.04 |

| 5h | 4-F | 0.72 ± 0.01 | 0.79 ± 0.04 |

| 5i | 2-Cl | 0.75 ± 0.02 | 0.81 ± 0.05 |

| 5l | 2-Br | 0.78 ± 0.02 | 0.82 ± 0.05 |

Protein Kinase Inhibition

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry and its derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. taylorandfrancis.comnih.gov Dysregulation of protein kinase activity is a hallmark of cancer, making them important therapeutic targets. taylorandfrancis.com Benzofuran-based molecules have been shown to mediate anticancer activity through the inhibition of several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3β (GSK-3β), mTOR, and Src kinase. rsc.orgresearchgate.net

CDK2 and GSK-3β Inhibition:

Hybrid molecules combining benzofuran and oxindole (B195798) scaffolds have been synthesized and evaluated as dual inhibitors of CDK2 and GSK-3β, two kinases implicated in breast cancer. rsc.org Several of these compounds displayed potent, sub-micromolar inhibitory activity against CDK2. rsc.org Notably, a bromo-substituted isatin (B1672199) derivative within this hybrid series (Compound 5d) demonstrated the most potent inhibitory activity against CDK2, with an IC₅₀ value comparable to the reference inhibitor, staurosporine. rsc.org Certain derivatives also exhibited potent dual inhibition of both CDK2 and GSK-3β. researchgate.net

The table below presents the inhibitory activities of selected oxindole/benzofuran hybrids against CDK2 and GSK-3β. rsc.org

| Compound | Substituent (R) | CDK2 IC₅₀ (nM) | GSK-3β IC₅₀ (nM) |

|---|---|---|---|

| 5b | 5-F | 52.50 ± 2.63 | 45.18 ± 2.26 |

| 5c | 5-Cl | 85.40 ± 4.27 | 70.25 ± 3.51 |

| 5d | 5-Br | 37.80 ± 1.89 | 32.09 ± 1.60 |

| 5f | 5-I | 52.80 ± 2.64 | 40.13 ± 2.01 |

In other studies, a hybridization strategy between benzofuran and piperazine (B1678402) building blocks led to the design of novel type II CDK2 inhibitors. taylorandfrancis.com Several of these compounds, featuring thiosemicarbazide (B42300), semicarbazide, or acylhydrazone linkers, showed promising CDK2 inhibitory activity in the nanomolar range. taylorandfrancis.com For example, the m-trifluoromethyl derivative from the thiosemicarbazide series (Compound 9h) was found to be a potent inhibitor with an IC₅₀ of 40.91 nM. taylorandfrancis.com

Computational Chemistry and Molecular Modeling Studies of 3 Amino 5 Bromobenzofuran 2 Carboxamide and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as 3-Amino-5-bromobenzofuran-2-carboxamide or its derivatives, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations have been employed to predict the binding affinities and binding modes of benzofuran (B130515) derivatives. For instance, in a study involving benzofuran-1,3,4-oxadiazole analogues, docking studies were conducted against the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) enzyme. The results revealed that these compounds could fit into the active site of the enzyme with significant binding energies. One of the bromobenzofuran-oxadiazole derivatives, BF4, exhibited a high binding affinity with a score of -14.82 kcal/mol, which was even better than the reference inhibitor TAM-16 (-14.61 kcal/mol). researchgate.net Such studies are crucial in identifying potent inhibitors and understanding the structural basis of their activity. The binding affinity is a measure of the strength of the interaction between the ligand and the target, with more negative values indicating a stronger binding.

A critical aspect of molecular docking is the identification of key amino acid residues within the active site of the target protein that are involved in the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the benzofuran-1,3,4-oxadiazole analogues targeting Pks13, the docking analysis showed interactions with key residues such as ILE1643, TYR1663, and HIS1632. researchgate.net The interactions observed for the most potent compound, BF4, included conventional hydrogen bonds, carbon-hydrogen bonds, and various other non-covalent interactions, which collectively contribute to its strong binding affinity. researchgate.net Understanding these key interactions is vital for optimizing the ligand structure to enhance its potency and selectivity.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

| BF3 | Mtb Pks13 | -14.23 | ILE1643, TYR1663, HIS1632, HIS1699, ALA1667, TYR1674 |

| BF4 | Mtb Pks13 | -14.82 | Not explicitly detailed for all residues |

| BF8 | Mtb Pks13 | -14.11 | Not explicitly detailed for all residues |

| TAM-16 (Standard) | Mtb Pks13 | -14.61 | Not explicitly detailed for all residues |

Pharmacophore Modeling for Activity Prediction and Lead Generation

Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

By analyzing the common structural features of a set of active molecules, a pharmacophore model can be generated. For benzofuran derivatives, essential pharmacophoric features would typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. In the context of the benzofuran-1,3,4-oxadiazole series, the benzofuran ring itself serves as a key hydrophobic feature, while the oxadiazole moiety and the carboxamide group can provide hydrogen bonding capabilities. researchgate.net The bromine atom in this compound can also be a key feature, potentially forming halogen bonds with the target protein.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with desired biological activity. While a specific virtual screening campaign using a pharmacophore derived from this compound is not detailed in the provided context, the general approach is a standard in silico method for lead discovery. researchgate.net

Future Perspectives in 3 Amino 5 Bromobenzofuran 2 Carboxamide Research

Advancements in Synthetic Methodologies

The development of novel and efficient synthetic routes is crucial for accessing diverse libraries of benzofuran (B130515) derivatives for biological screening. While classical methods for benzofuran synthesis exist, recent years have seen a surge in innovative strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance. nih.gov Future synthesis of 3-Amino-5-bromobenzofuran-2-carboxamide and its analogs could leverage these cutting-edge techniques to facilitate more rapid and versatile production.

Recent advancements in the synthesis of the core benzofuran ring and its carboxamide derivatives include:

Transition Metal Catalysis : Palladium and copper co-catalyzed Sonogashira coupling reactions, nickel-catalyzed nucleophilic additions, and rhodium-based multicomponent reactions have become powerful tools for constructing the benzofuran nucleus. nih.gov A modular approach combining palladium-catalyzed C-H arylation at the C3 position with subsequent transamidation chemistry has proven effective for creating diverse benzofuran-2-carboxamide (B1298429) derivatives from simple precursors. mdpi.com

Novel Activation Methods : Visible-light-mediated catalysis represents an environmentally friendly approach, utilizing light to promote reactions such as the synthesis of benzofurans from disulfides and enynes. nih.gov

Innovative Reaction Cascades : Lewis-acid-promoted Domino reactions allow for the efficient assembly of complex benzofurans in a single pot through a sequence of reactions like propargylation, cyclization, and benzannulation. nih.gov Recently, a novel method involving a charge-accelerated sigmatropic rearrangement has been developed, enabling the synthesis of diverse, highly substituted benzofurans from readily available starting materials through substituent migration. tus.ac.jp

Catalyst-Free Approaches : To enhance the sustainability of synthetic chemistry, catalyst-free methods are being explored, such as the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides to generate the benzofuran ring. nih.gov

These modern methodologies present significant opportunities for creating novel analogs of this compound with varied substitution patterns, which is essential for developing structure-activity relationships (SAR) in drug discovery programs.

Table 1: Modern Synthetic Methodologies for Benzofuran Derivatives

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation & Transamidation | Pd(OAc)₂, AgOAc | Modular route to C3-substituted benzofuran-2-carboxamides. | mdpi.com |

| Visible-Light-Mediated Catalysis | Photocatalyst | Environmentally friendly; proceeds under mild conditions. | nih.gov |

| Lewis-Acid-Catalyzed Domino Reaction | Boron trifluoride diethyl etherate | One-pot synthesis of complex benzofurans with high efficiency. | nih.gov |

| Substituent Migration Synthesis | Trifluoroacetic anhydride (B1165640) (TFAA) | Allows for precise molecular rearrangement to produce diverse, highly substituted benzofurans. | tus.ac.jp |

| Catalyst-Free Synthesis | N/A | Sustainable approach involving reactions of aryl alkynes and sulfur ylides. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

Benzofuran derivatives are known to interact with a wide range of biological targets, leading to potential treatments for numerous diseases. nih.gov Future research on this compound will likely focus on screening it and its analogs against novel and validated targets implicated in cancer, infectious diseases, and other disorders. The presence of the amino, bromo, and carboxamide functional groups provides multiple points for interaction with biological macromolecules.

Key areas for future biological investigation include:

Kinase Inhibition : Protein kinases are a major class of drug targets, particularly in oncology. ed.ac.uk Benzofuran-based compounds have been identified as potent inhibitors of several kinases. For instance, 3-(piperazinylmethyl)benzofuran derivatives have shown promise as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com Given the success of other heterocyclic carboxamides as kinase inhibitors, exploring the potential of this compound to inhibit oncogenic kinases like EGFR, FGFR, and VEGFR is a promising avenue. mdpi.comnih.gov

Antimicrobial Targets : With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzofuran derivatives are being explored for this purpose. A notable example is the identification of 2-phenyl-benzofuran-3-carboxamide derivatives as potent inhibitors of Sortase A (SrtA) in Staphylococcus aureus. nih.gov SrtA is a bacterial enzyme crucial for anchoring virulence factors to the cell wall, making it an attractive target for anti-infective therapy. nih.gov Another important target is the Mycobacterium tuberculosis polyketide synthase 13 (Pks13), which has been targeted by benzofuran-oxadiazole hybrids. nih.gov

Enzyme Inhibition in Other Diseases : Beyond kinases and bacterial enzymes, benzofurans inhibit a variety of other enzymes, including tyrosinase, topoisomerase I, and carbonic anhydrase. nih.gov These targets are relevant for conditions ranging from hyperpigmentation disorders to cancer.

The exploration of these targets could reveal new therapeutic uses for the this compound scaffold, potentially leading to the development of new classes of drugs.

Table 2: Potential Biological Targets for Benzofuran-2-Carboxamide Derivatives

| Biological Target | Therapeutic Area | Key Findings for Related Scaffolds | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Piperazine-linked benzofurans showed potent inhibitory activity (IC₅₀ as low as 40.91 nM). | tandfonline.com |

| Staphylococcus aureus Sortase A (SrtA) | Infectious Disease | 2-phenyl-benzofuran-3-carboxamides identified as potent inhibitors with IC₅₀ values down to 30.8 μM. | nih.gov |

| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Oncology | Benzofuran hybrids are being designed and tested as inhibitors of key kinases in cancer signaling. | mdpi.comnih.gov |

| M. tuberculosis Polyketide Synthase 13 (Pks13) | Infectious Disease (Tuberculosis) | Bromobenzofuran-oxadiazole derivatives showed excellent predicted binding energies, surpassing a reference inhibitor. | nih.gov |

Integration of Advanced Computational Techniques in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.gov The application of these techniques to this compound research can guide synthetic efforts, predict biological activity, and provide insights into the molecular basis of drug-target interactions, thereby saving significant time and resources.

Future research will likely integrate the following computational approaches:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been extensively used to study benzofuran derivatives, predicting their binding affinities and interaction patterns with targets like Sortase A, CDK2, and various kinases. tandfonline.comnih.gov For this compound, docking could be used to screen a virtual library of analogs against numerous protein targets to prioritize compounds for synthesis.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the interactions predicted by docking. nih.gov This method has been used to confirm the stable binding of benzofuran derivatives in the active sites of enzymes like Pks13 from M. tuberculosis. nih.gov

Pharmacophore Modeling : This approach identifies the essential 3D arrangement of functional groups required for biological activity. It can be used to design new molecules with improved potency and to virtually screen large compound databases for potential hits. nih.gov

In Silico ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical in early-stage drug discovery. Various software tools can calculate these properties based on molecular structure, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before synthesis. nih.govresearchgate.net

By combining these in silico methods, researchers can adopt a more rational approach to designing novel this compound derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Table 3: Application of Computational Techniques in Benzofuran Research

| Computational Technique | Purpose | Example Application with Benzofurans | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Studying the interaction of 2-phenyl-benzofuran-3-carboxamides with the active site of Sortase A. | nih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability of a ligand-protein complex over time. | Confirming the stability of benzofuran-oxadiazole inhibitors in the active site of Mtb Pks13. | nih.gov |

| Pharmacophore Modeling | Identify key structural features for biological activity and guide new designs. | Designing benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors for lung cancer. | nih.gov |

| ADMET Prediction | Evaluate drug-likeness and potential toxicity profiles in silico. | Screening novel synthesized benzofuran derivatives for favorable pharmacokinetic properties. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-bromobenzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step protocols, such as:

- Step 1 : Bromination of benzofuran-2-carboxamide precursors at the C5 position using brominating agents (e.g., NBS or Br₂ in controlled conditions).

- Step 2 : Introduction of the amino group via nucleophilic substitution or catalytic amination.

- Key variables : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring intermediates via HPLC or TLC .

- Data Considerations : Impurity profiles (e.g., dehalogenation byproducts) must be characterized using LC-MS and NMR.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- NMR : Confirm substitution patterns (e.g., NMR for aromatic protons, NMR for carbonyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₇BrN₂O₂).

- Reference Standards : Compare against certified reference materials (CRMs) from authoritative databases like PubChem or NIST .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Studies :

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months; monitor via HPLC.

- Light Sensitivity : Store in amber glassware to prevent photodegradation of the benzofuran core.

- Waste Handling : Follow protocols for halogenated waste, including neutralization and disposal via licensed agencies .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the biological targets of this compound?

- Computational Methods :

- Software : Use AutoDock4 for flexible receptor docking, enabling side-chain adjustments in binding pockets .

- Parameters : Set grid dimensions (60 × 60 × 60 Å) centered on active sites (e.g., kinase domains).

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., GROMACS).

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Data Reconciliation :

- Assay Variability : Control for cell-line specificity (e.g., HEK293 vs. HeLa) and assay endpoints (IC₅₀ vs. Ki).

- Structural Confounders : Compare substituent effects (e.g., 5-bromo vs. 5-chloro analogs) using SAR tables.

- Meta-Analysis : Aggregate data from PubMed and EBSCO, applying statistical weighting to resolve outliers .

Q. How can researchers optimize the regioselectivity of C–H functionalization in benzofuran scaffolds?

- Catalytic Systems :

- Palladium Catalysts : Use Pd(OAc)₂ with directing groups (e.g., amides) to favor C3 or C5 bromination.

- Ligand Effects : Screen bidentate ligands (e.g., 1,10-phenanthroline) to enhance selectivity.

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 255.07 g/mol | HRMS |

| LogP (Partition Coefficient) | 1.8 (predicted) | ChemAxon |

| Solubility (25°C) | 2.1 mg/mL in DMSO | USP dissolution testing |

Table 2 : Comparative Bioactivity of Brominated Benzofuran Derivatives

| Compound | Target Enzyme (IC₅₀, nM) | Cell Line | Reference |

|---|---|---|---|

| 3-Amino-5-bromo derivative | Tyrosine Kinase A: 12.3 | HEK293 | |

| 5-Chloro analog | Tyrosine Kinase A: 45.7 | HeLa | |

| 3-Nitro derivative | Bromodomain BD2: 8.9 | Jurkat |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。